molecular formula C10H20O3 B12537198 1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2R)- CAS No. 820208-69-3

1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2R)-

Cat. No.: B12537198
CAS No.: 820208-69-3
M. Wt: 188.26 g/mol
InChI Key: RNBVRFKCBCNIRI-KYXWUPHJSA-N
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Description

1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2R)- is a chemical compound with the molecular formula C10H20O3 It is a derivative of propanediol and features a cyclohexyl group with specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2R)- typically involves the reaction of propanediol with a cyclohexyl derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired stereochemistry is achieved. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. Industrial methods are designed to be cost-effective and scalable to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2R)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-
  • 1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2R)-

Uniqueness

The uniqueness of 1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2R)- lies in its specific stereochemistry and structural properties. This compound’s distinct configuration allows it to exhibit unique chemical reactivity and biological activity compared to its similar counterparts .

Properties

CAS No.

820208-69-3

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

(2R)-2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]propane-1,2-diol

InChI

InChI=1S/C10H20O3/c1-7-3-4-8(9(12)5-7)10(2,13)6-11/h7-9,11-13H,3-6H2,1-2H3/t7-,8-,9-,10+/m1/s1

InChI Key

RNBVRFKCBCNIRI-KYXWUPHJSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O)[C@](C)(CO)O

Canonical SMILES

CC1CCC(C(C1)O)C(C)(CO)O

Origin of Product

United States

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